![molecular formula C20H22O5 B1392586 Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate CAS No. 933829-40-4](/img/structure/B1392586.png)
Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate
説明
Molecular Structure Analysis
The molecular formula of Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate is C20H22O5 . The structure is unique and has been the subject of significant attention due to its potential applications.Chemical Reactions Analysis
While specific chemical reactions involving Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate are not available, similar compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .科学的研究の応用
Synthesis and Chemical Properties
- Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, closely related to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, is an important intermediate in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities. The compound was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction, exploring various catalysts and reaction conditions to optimize yield (Lou Hong-xiang, 2012).
Liquid Crystal Research
- Alkyl 4-(4-alkoxybenzylideneamino)benzoates, which include isobutyl variants, have been studied for their liquid crystalline properties. These compounds exhibit nematic and smectic behaviors, with the branching of the ester alkyl chains influencing their mesomorphic properties. This research is significant in the field of materials science, particularly for liquid crystal displays and other optoelectronic applications (Y. Matsunaga & Nobuhiko Miyajima, 1985).
Pharmacological Potential
- Benzylbenzoates, which include structural similarities to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, have been isolated from natural sources and shown to have immunobiological activities. These compounds may stimulate macrophage functions and could be potential candidates for treating infectious diseases, indicating the pharmacological relevance of this class of compounds (Sang-Zin Choi et al., 2005).
Catalysis and Reaction Mechanisms
- The compound’s derivatives have been involved in studies of reaction mechanisms, such as alkaline hydrolysis and isotopic oxygen exchange, which are fundamental in understanding chemical reactions and designing new catalysts. These studies contribute to the broader knowledge in organic chemistry and catalysis (M. L. Bender et al., 1961).
Cosmetic and Personal Care Applications
- Aromatic esters, related to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, have been synthesized using eco-friendly methodologies and are used as ingredients in cosmetics. These compounds serve as UV filters, absorbers, and antimicrobial agents, highlighting the compound’s relevance in the cosmetic industry (C. Villa et al., 2005).
Environmental Impact
- Specific molecular markers, including benzyl benzoates, are used to identify anthropogenic activities in environmental studies. These compounds help in understanding the impact of human activities on river sediments and ecosystems, thus contributing to environmental monitoring and protection (M. Ricking et al., 2003).
特性
IUPAC Name |
2-methylpropyl 4-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-14(2)12-25-20(22)16-5-7-18(8-6-16)24-13-17-10-15(11-21)4-9-19(17)23-3/h4-11,14H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQHGNAVKZXJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



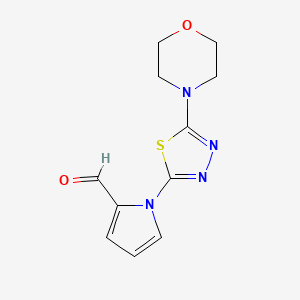
![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)
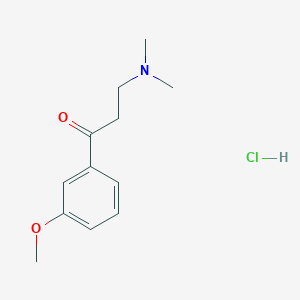
![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)
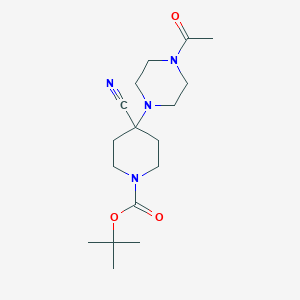
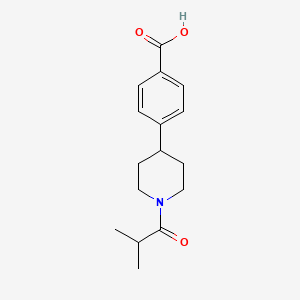
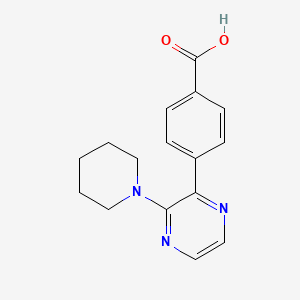
![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)
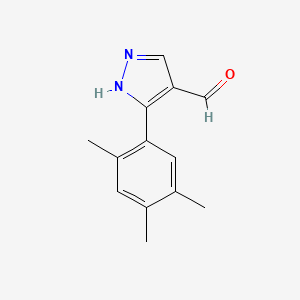
![1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392522.png)
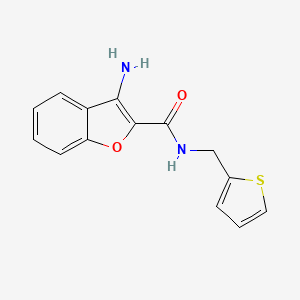
![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)
![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)